2,6-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial activities have been synthesized from related chemical structures. These compounds are designed to inhibit cyclooxygenase enzymes, showing significant therapeutic potential for the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020; Vikas Padalkar et al., 2014).
Antimicrobial Activity
Synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives has been conducted, showing excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains, indicating the potential of similar compounds in addressing drug-resistant microbial infections (Vikas Padalkar et al., 2014).
Electro-Optical Materials
Research into the synthesis and characterization of aromatic polyamides and polyimides bearing pendent groups related to the query compound demonstrates their potential in creating materials with useful levels of thermal stability and reversible electrochemical oxidation. Such materials could have applications in electronics and as electrochromic devices (S. Hsiao et al., 2015).
Anticancer Activity
A series of substituted benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This highlights the potential role of structurally similar compounds in the development of new anticancer therapies (B. Ravinaik et al., 2021).
Synthesis of Novel Heterocycles
Compounds structurally related to the query have been utilized as precursors in the synthesis of a wide range of novel heterocycles, indicating their utility in expanding the chemical space for drug discovery and materials science (Ahmed F Darweesh et al., 2016).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets leading to various biological effects
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-16(11-24(13)21)14-7-9-15(10-8-14)22-20(25)19-17(26-2)5-4-6-18(19)27-3/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBRPAFZJHRXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.